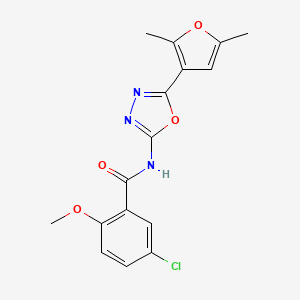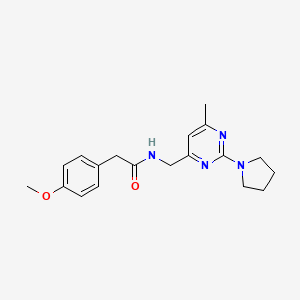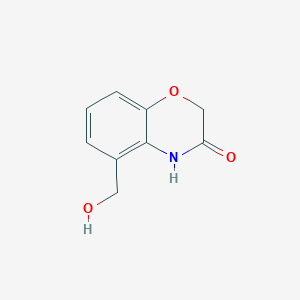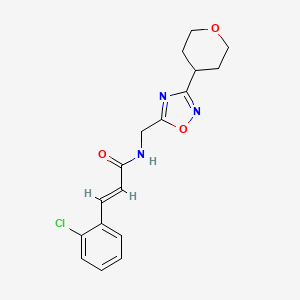![molecular formula C16H30N2OS3 B2403067 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol CAS No. 128016-42-2](/img/structure/B2403067.png)
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes, such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol can have various biochemical and physiological effects. For instance, it has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. This compound has also been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antibacterial and antifungal agent.
実験室実験の利点と制限
One of the major advantages of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is its low toxicity, making it a safe option for lab experiments. Additionally, its simple synthesis method and cost-effectiveness make it an attractive option for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Other future directions could include studying the effects of this compound on different types of cancer cells and exploring its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is a promising compound with potential applications in various fields. Its simple synthesis method, low toxicity, and diverse biological activities make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol involves the reaction of dodecyl mercaptan with 2-bromoethanol in the presence of potassium carbonate. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
科学的研究の応用
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various diseases.
特性
IUPAC Name |
2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-18-16(22-15)21-14-12-19/h19H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZZDKQBLLELA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)


![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)
![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)


![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)
![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)